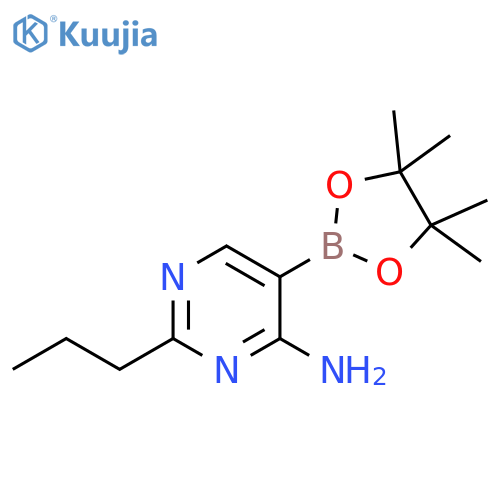

Cas no 2223044-41-3 (4-Amino-2-(n-propyl)pyrimidine-5-boronic acid pinacol ester)

2223044-41-3 structure

商品名:4-Amino-2-(n-propyl)pyrimidine-5-boronic acid pinacol ester

CAS番号:2223044-41-3

MF:C13H22BN3O2

メガワット:263.143682956696

CID:5144615

4-Amino-2-(n-propyl)pyrimidine-5-boronic acid pinacol ester 化学的及び物理的性質

名前と識別子

-

- 4-Amino-2-(n-propyl)pyrimidine-5-boronic acid pinacol ester

- 4-Pyrimidinamine, 2-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

-

- インチ: 1S/C13H22BN3O2/c1-6-7-10-16-8-9(11(15)17-10)14-18-12(2,3)13(4,5)19-14/h8H,6-7H2,1-5H3,(H2,15,16,17)

- InChIKey: ZIPWHNJGZQYZQH-UHFFFAOYSA-N

- ほほえんだ: C1(CCC)=NC=C(B2OC(C)(C)C(C)(C)O2)C(N)=N1

じっけんとくせい

- 密度みつど: 1.08±0.1 g/cm3(Predicted)

- ふってん: 389.4±27.0 °C(Predicted)

- 酸性度係数(pKa): 5.82±0.10(Predicted)

4-Amino-2-(n-propyl)pyrimidine-5-boronic acid pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A907931-5mg |

4-Amino-2-(n-propyl)pyrimidine-5-boronic acid pinacol ester |

2223044-41-3 | 95% | 5mg |

¥1,008.00 | 2022-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A907931-25mg |

4-Amino-2-(n-propyl)pyrimidine-5-boronic acid pinacol ester |

2223044-41-3 | 95% | 25mg |

¥2,930.40 | 2022-09-02 |

4-Amino-2-(n-propyl)pyrimidine-5-boronic acid pinacol ester 関連文献

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

2223044-41-3 (4-Amino-2-(n-propyl)pyrimidine-5-boronic acid pinacol ester) 関連製品

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量